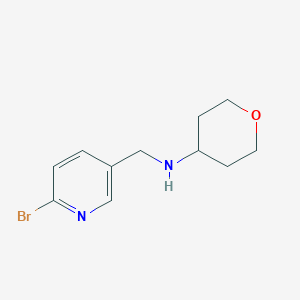

(6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine

Description

Properties

IUPAC Name |

N-[(6-bromopyridin-3-yl)methyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-11-2-1-9(8-14-11)7-13-10-3-5-15-6-4-10/h1-2,8,10,13H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEQLAOYJRJAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 6-bromo-pyridine.

Formation of Pyridinylmethyl Intermediate: The 6-bromo-pyridine is then reacted with a suitable alkylating agent to form the 6-bromo-pyridin-3-ylmethyl intermediate.

Coupling with Tetrahydropyran: The intermediate is coupled with tetrahydropyran-4-amine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated amines.

Scientific Research Applications

Synthesis Overview

The synthesis of (6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine typically involves:

- Bromination of Pyridine : Using bromine or N-bromosuccinimide (NBS) to obtain 6-bromo-pyridine.

- Formation of Intermediate : Reacting the brominated pyridine with an alkylating agent to form the 6-bromo-pyridin-3-ylmethyl intermediate.

- Coupling Reaction : Coupling this intermediate with tetrahydropyran-4-amine using coupling reagents like DCC or EDC to yield the final product.

Medicinal Chemistry

This compound serves as a crucial building block in synthesizing pharmaceutical compounds. Its applications include:

- Neurological Disorders : Compounds derived from this structure have shown potential in treating conditions such as Alzheimer's disease due to their ability to inhibit specific neurotransmitter uptake, enhancing synaptic transmission.

- Anti-inflammatory Agents : Research indicates that similar compounds exhibit anti-inflammatory properties, outperforming traditional agents like curcumin in various assays.

Materials Science

The compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows for:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics.

Biological Studies

This compound functions as a probe in biological research, aiding in the study of various pathways and interactions:

- Enzyme Interaction Studies : The brominated pyridine can engage in π-π stacking interactions and hydrogen bonding, making it effective for studying enzyme-substrate interactions and receptor binding mechanisms .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Neurotransmitter Transport Inhibition : A study demonstrated that related compounds could inhibit dopamine and serotonin transporters, suggesting applications in neuropharmacology .

- Antimicrobial Activity : Compounds within this class have been tested against various bacterial strains, showing promising antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the amine linkage allows for hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three categories of analogs:

Pyridine derivatives with halogen and amine substitutions

Compounds sharing the tetrahydro-pyran-4-yl amine group

Analogs with modified pyridin-3-ylmethyl groups

Pyridine Derivatives with Halogen and Amine Substitutions

Key Findings :

- Bromine position (e.g., 5- vs. 6-) significantly affects electronic properties and reactivity. For instance, 6-bromo substitution in the target compound favors nucleophilic aromatic substitution over 5-bromo analogs .

- Methoxy groups (e.g., in 2-Bromo-6-methoxypyridin-4-amine) increase solubility but reduce electrophilicity compared to the target compound .

Compounds with Tetrahydro-Pyran-4-yl Amine Groups

Key Findings :

- Methyl-(tetrahydro-pyran-4-yl)-amine lacks the brominated pyridine moiety, making it less reactive but more stable in aqueous media .

Analogs with Modified Pyridin-3-ylmethyl Groups

Research Implications

- Synthetic Utility : The 6-bromo substituent in the target compound enables Suzuki-Miyaura coupling, a feature absent in methoxy or chloro analogs .

- Pharmacological Potential: The tetrahydro-pyran-4-yl amine group enhances blood-brain barrier penetration compared to simpler amines like Methyl-(tetrahydro-pyran-4-yl)-amine .

- Thermodynamic Stability : The compound’s logP (~2.1) balances lipophilicity better than analogs with bulky substituents (e.g., trimethylsilyl ethynyl groups, logP ~3.5) .

Biological Activity

(6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a brominated pyridine ring connected to a tetrahydropyran moiety via an amine linkage. The molecular formula is with a molecular weight of approximately 271.15 g/mol.

Synthesis Overview

The synthesis typically involves:

- Bromination of Pyridine : Using bromine or N-bromosuccinimide (NBS) to obtain 6-bromo-pyridine.

- Formation of Intermediate : Reacting the brominated pyridine with an alkylating agent to form the 6-bromo-pyridin-3-ylmethyl intermediate.

- Coupling Reaction : Coupling this intermediate with tetrahydropyran-4-amine using coupling reagents like DCC or EDC to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The brominated pyridine can participate in π-π stacking interactions, while the amine group facilitates hydrogen bonding with target biomolecules, potentially modulating their activity .

Pharmacological Potential

Recent studies indicate that compounds similar to this compound exhibit significant pharmacological activities:

- Anti-inflammatory Properties : Some analogs have shown greater anti-inflammatory activity than curcumin in various assays, suggesting potential for treating inflammatory diseases .

- Neurotransmitter Transport Inhibition : Research has demonstrated that related compounds can inhibit the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, indicating potential applications in neuropharmacology .

- Antimicrobial Activity : Compounds in this class have been tested against various bacterial strains, showing promising antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Bromo-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amine, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves coupling 6-bromo-3-pyridinemethylamine with tetrahydro-pyran-4-yl derivatives via reductive amination or nucleophilic substitution. For example, analogous reactions for pyridin-3-amine derivatives utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromo substituents . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 amine:electrophile), solvent selection (e.g., DMF or THF), and temperature control (60–80°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and amine linkage (e.g., δ 3.0–4.0 ppm for tetrahydro-pyran protons) .

- HPLC-MS for purity assessment (C18 column, acetonitrile/water mobile phase) and molecular ion verification (e.g., [M+H]+ expected at ~285 m/z).

- Elemental Analysis to validate empirical formula (C₁₁H₁₆BrN₂O).

- FT-IR for functional group identification (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent). Implement the following:

- Dose-Response Curves : Test across a broad concentration range (nM to μM) to identify non-linear effects.

- Solvent Controls : Compare DMSO vs. aqueous solubility impacts on activity .

- Replicate Studies : Use ≥3 biological replicates with statistical validation (e.g., ANOVA, p < 0.05).

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective in studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation (NADPH cofactor required).

- Light/Temperature Sensitivity : Store samples under UV light or at 4°C/25°C/40°C, tracking decomposition kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Scaffold Modulation : Introduce substituents (e.g., electron-withdrawing groups) on the pyridine ring to alter electronic properties.

- Stereochemical Probes : Synthesize enantiomers of the tetrahydro-pyran moiety to evaluate chiral center impacts on binding .

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities against off-target proteins .

- In Vitro Selectivity Panels : Screen against related enzymes/receptors (e.g., kinase or GPCR families) to identify cross-reactivity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.

- Error Propagation : Use bootstrap resampling (1000 iterations) to estimate confidence intervals.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic parameters?

- Methodological Answer :

- Dosing Routes : Compare oral (PO) vs. intravenous (IV) administration in rodent models to calculate bioavailability (F = AUCₚₒ/AUCᵢᵥ).

- Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Compartmental Modeling : Use WinNonlin or PKanalix for non-compartmental analysis (e.g., t₁/₂, CL, Vd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.